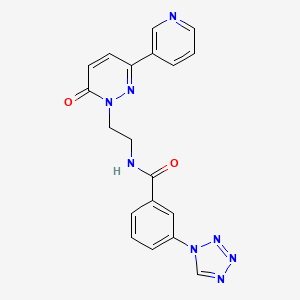

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyridin-3-yl group at position 2. The pyridazinone ring is linked via an ethyl spacer to a benzamide moiety bearing a tetrazole substituent at the meta position. This structure combines pharmacophoric elements known for diverse bioactivities, including enzyme inhibition (e.g., acetylcholinesterase) and anti-proliferative effects, as seen in related analogs . Its molecular formula is C₁₉H₁₆N₈O₂, with a molecular weight of 388.39 g/mol. The SMILES notation (O=C1C=CC(C2C=NC=CC=2)=NN1CCNC(C1C=CC=C(C=1)N1C=NN=N1)=O) highlights the connectivity of functional groups, critical for interactions with biological targets .

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O2/c28-18-7-6-17(15-4-2-8-20-12-15)23-26(18)10-9-21-19(29)14-3-1-5-16(11-14)27-13-22-24-25-27/h1-8,11-13H,9-10H2,(H,21,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDYAZPXKQQCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a pyridine ring and a tetrazole moiety , which are significant for its biological interactions. The structural formula can be represented as follows:

This structure includes multiple functional groups that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyridazinone core is believed to play a crucial role in binding to the active sites of enzymes, while the tetrazole group may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing tetrazole groups have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridazine derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

This compound has been investigated for its potential as an anti-inflammatory agent. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In vitro studies revealed IC50 values in the range of 0.5 μM to 20 μM for COX inhibition, indicating moderate to strong anti-inflammatory potential .

Enzyme Inhibition

The compound may act as an inhibitor of phosphodiesterases (PDEs), which are involved in various signaling pathways. PDE inhibitors are known for their therapeutic effects in conditions like asthma and erectile dysfunction. Preliminary data suggest that similar compounds exhibit selective inhibition towards specific PDE isoforms, which could be further explored for therapeutic applications .

Study 1: Synthesis and Biological Evaluation

A study conducted by Chahal et al. synthesized several pyridazine derivatives, including this compound. The synthesized compounds were evaluated for their anti-inflammatory and antimicrobial activities. The results indicated that the target compound showed promising results against COX-II with an IC50 value of approximately 0.52 μM, demonstrating significant selectivity compared to standard drugs like Celecoxib .

Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of pyridazine derivatives. It was found that modifications at the 4-position of the benzamide significantly influenced biological activity, enhancing both antimicrobial and anti-inflammatory effects. This study highlighted the importance of structural diversity in optimizing biological activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₂ |

| Molecular Weight | 316.33 g/mol |

| Antibacterial Activity | MIC: 4 - 32 µg/mL |

| COX-II Inhibition IC50 | ~0.52 µM |

| PDE Inhibition | Selective towards PDE isoforms |

Comparison with Similar Compounds

Table 1: Structural Features of Pyridazinone-Based Analogs

Key Observations :

- The target compound’s tetrazole group distinguishes it from analogs with hydrazides (e.g., compound 15) or simple amides (e.g., ZINC00220177).

- Pyridine’s nitrogen may engage in π-π stacking or coordinate metal ions in enzymes .

- The ethyl linker provides flexibility compared to rigid spacers (e.g., acetohydrazide in compound 15), possibly optimizing binding pocket accommodation .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physical Properties

Key Observations :

- The target compound’s tetrazole likely improves solubility over ZINC00220177, which has higher LogP due to phenyl groups.

- The pyridin-3-yl group may confer unique target interactions compared to piperazine (compound 15) or methoxy-triazole (compound in ).

Q & A

Q. What are the optimized synthetic routes for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cyclization : Pyridazinone ring formation via condensation of hydrazine derivatives with diketones under controlled pH (6.5–7.5) .

- Amide Coupling : Use of coupling agents like EDCl/HOBt for linking the benzamide and pyridazine-tetrazole moieties, with DMF or THF as solvents .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Confirm structure via H/C NMR (pyridazinone C=O at ~168 ppm; tetrazole C-N at ~145 ppm) and LC-MS (m/z calculated for : 423.14) .

Q. What analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for pyridin-3-yl protons (δ 8.5–9.0 ppm) and tetrazole protons (δ 9.2–9.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., tetrazole N-H···O=C pyridazinone) .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the pyridin-3-yl and tetrazole moieties?

- Methodological Answer :

- Analog Synthesis : Replace pyridin-3-yl with thiophen-2-yl () or furan-2-yl () to assess electronic effects on bioactivity.

- Tetrazole Modifications : Substitute 1H-tetrazol-1-yl with 2H-tetrazol-5-yl and compare pharmacokinetic profiles .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to target proteins .

Q. How to resolve contradictions in reported IC values across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HepG2), incubation times (72h), and DMSO concentrations (<0.1%) .

- Control for Purity : Re-test batches with HPLC purity <98% to exclude impurities (e.g., unreacted intermediates) as confounding factors .

- Meta-Analysis : Compare data across studies using standardized units (nM vs. μg/mL) and apply statistical tools (e.g., ANOVA) .

Q. What advanced computational methods can predict metabolic stability?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s QikProp to calculate logP (target: 2–3) and CYP450 inhibition profiles .

- MD Simulations : Simulate hepatic microsomal degradation pathways (e.g., oxidation at pyridazinone C6) using GROMACS .

- Metabolite ID : LC-HRMS/MS to detect Phase I/II metabolites in rat liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.